(S)-2-Fluoro-2-(p-tolylamino)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
(2S)-2-fluoro-2-(4-methylanilino)acetic acid |
InChI |
InChI=1S/C9H10FNO2/c1-6-2-4-7(5-3-6)11-8(10)9(12)13/h2-5,8,11H,1H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
FJBFCSONZKJBOF-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N[C@H](C(=O)O)F |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C(=O)O)F |
Origin of Product |
United States |
Stereoselective Synthesis Methodologies for Chiral α Fluoro α Amino Acids, with Emphasis on S 2 Fluoro 2 P Tolylamino Acetic Acid Analogues
Asymmetric Approaches to α-Fluorination
Direct asymmetric fluorination at the α-carbon of amino acid precursors is a primary strategy for accessing chiral α-fluoro-α-amino acids. This can be broadly categorized into electrophilic and nucleophilic methods, each with its own set of reagents and mechanistic pathways. nih.gov
Electrophilic Fluorination Strategies
Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine species ("F+") to a nucleophilic carbon center, typically an enolate or its equivalent. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly employed for this purpose. nih.govmdpi.com The challenge lies in controlling the stereochemistry of the fluorination step.
One approach involves the use of chiral auxiliaries to direct the approach of the fluorinating agent. For instance, enantiopure oxazolidinones have been used to synthesize α-fluoro sulfinimime intermediates via electrophilic fluorination. nih.gov Another strategy combines enamine catalysis with chiral anion phase-transfer catalysis. acs.org In this dual-catalyst system, a primary amino acid derivative can act as the enamine catalyst, while a chiral phosphate (B84403) anion complexes with the electrophilic fluorinating agent, guiding its stereoselective delivery. acs.org For example, the fluorination of α-branched cyclohexanones has been achieved with high enantioselectivity using a combination of a protected amino acid and a chiral anion catalyst. acs.org
Key findings in electrophilic fluorination are summarized below:
| Catalyst/Auxiliary System | Substrate Type | Fluorinating Agent | Key Outcome | Reference |
|---|---|---|---|---|
| Chiral Anion Phase-Transfer & Enamine Catalysis | α-Branched Cyclohexanones | Selectfluor | High enantioselectivity (up to 94% ee) | acs.org |
| Chiral Oxazolidinones | Glycine (B1666218) derivatives | NFSI | Formation of α-fluoro sulfinimime building blocks | nih.gov |
Nucleophilic Fluorination Strategies
Nucleophilic fluorination strategies employ reagents that deliver a fluoride (B91410) anion (F-) to an electrophilic carbon center. This often involves the displacement of a leaving group at the α-position of an amino acid precursor. nih.govmdpi.com Common nucleophilic fluorinating agents include diethylaminosulfur trifluoride (DAST), Deoxofluor, and cesium fluoride (CsF). nih.govmdpi.com
Achieving high stereoselectivity in nucleophilic fluorination can be challenging due to the basicity of fluoride, which can lead to competing elimination reactions. ucla.edu However, several techniques have been developed to overcome this. The use of chiral reagents and auxiliaries can effectively control the stereochemistry of the reaction. For instance, the fluorination of α-hydroxy esters, derived from amino acids, using DAST can proceed with high stereoselectivity, depending on the substrate and reaction conditions. mdpi.com Optimization of reaction conditions, including temperature, solvent, and pressure, is also crucial for maximizing selectivity. Polar aprotic solvents like acetonitrile (B52724) and DMF are often preferred for these reactions.
Chiral Auxiliary-Based Synthesis
The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. wikipedia.org In the context of α-fluoro-α-amino acid synthesis, chiral auxiliaries are temporarily attached to an achiral amino acid precursor, guide a stereoselective transformation, and are subsequently removed to yield the desired enantiomerically enriched product. wikipedia.org
Diastereoselective Alkylation of Chiral Glycine Schiff Bases
A powerful strategy for the asymmetric synthesis of α-amino acids involves the diastereoselective alkylation of chiral Schiff bases derived from glycine. nih.gov Nickel(II) complexes of glycine Schiff bases, particularly those using (S)-N-(benzylprolyl)-2-aminobenzophenone as the chiral auxiliary, have proven to be highly effective. nih.govnih.gov The planar nature of the Ni(II) complex blocks one face of the glycine enolate, leading to highly diastereoselective alkylation. nih.govbeilstein-journals.org
This methodology has been extended to the synthesis of fluorinated amino acids. nih.gov The key step is the alkylation of the chiral Ni(II) complex with a fluorinated alkyl halide. nih.govbeilstein-journals.org This approach allows for the synthesis of various fluorinated amino acids on a gram scale with excellent enantiomeric purity. nih.govbeilstein-journals.org Phase-transfer catalysis has also been employed for the asymmetric alkylation of glycine Schiff bases using chiral quaternary ammonium (B1175870) salts as catalysts, offering a practical route to nonproteinogenic α,α-dialkyl-α-amino acids. organic-chemistry.org The development of cascade reactions involving glycine Schiff bases and chiral phase-transfer catalysts further expands the scope of this methodology. rsc.org
Utilization of Chiral Oxazolidinone Adjuvants
Oxazolidinones, popularized as Evans' chiral auxiliaries, are among the most effective and widely used chiral auxiliaries in asymmetric synthesis. wikipedia.org They are readily prepared from commercially available α-amino acids or their corresponding amino alcohols. nih.gov These auxiliaries are particularly effective in directing stereoselective C-C and C-X bond formations, including fluorination.
Asymmetric Catalysis in α-Fluoro-α-Amino Acid Synthesis
Asymmetric catalysis offers a more atom-economical and efficient approach to the synthesis of chiral molecules compared to the use of stoichiometric chiral auxiliaries. A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for the asymmetric synthesis of α-fluoro-α-amino acids.
Chiral phase-transfer catalysis has emerged as a powerful tool for the enantioselective synthesis of α-amino acids. organic-chemistry.org Structurally well-defined C2-symmetric chiral quaternary ammonium salts can catalyze the asymmetric alkylation of aldimine Schiff bases of glycine esters with high enantioselectivity. organic-chemistry.org This method is applicable to the synthesis of a wide variety of α,α-dialkyl-α-amino acids. organic-chemistry.org
The use of chiral Brønsted acids as organocatalysts has also been explored. For example, chiral 1,1'-binaphthyl phosphoric acids have been shown to effectively catalyze the asymmetric addition of dialkyl phosphites to fluorinated aldimines, yielding α-aminophosphonates with good yields and high enantiomeric excess. nih.gov Furthermore, palladium-catalyzed asymmetric allylation of α-trifluoromethyl aldimine esters has been reported as a route to enantioenriched α-allyl-α-CF3-α-amino acids. mdpi.com
The development of dual-catalyst systems, such as the combination of chiral anion phase-transfer catalysis and enamine catalysis, highlights the innovative strategies being employed to tackle the challenges of asymmetric fluorination. acs.org These catalytic methods are continually being refined to improve their efficiency, selectivity, and substrate scope, paving the way for the practical synthesis of a diverse range of chiral α-fluoro-α-amino acids. nih.gov
Table of Compounds
| Compound Name | Molecular Formula |
|---|---|
| (S)-2-Fluoro-2-(p-tolylamino)acetic acid | C9H10FNO2 |
| N-fluorobenzenesulfonimide (NFSI) | C12H10FNO2S |
| Selectfluor | C7H14BCl2F2N2 |
| Diethylaminosulfur trifluoride (DAST) | C4H10F3NS |
| Deoxofluor | C10H14F3NOS |
| Cesium fluoride (CsF) | CsF |
| Acetonitrile | C2H3N |
| N,N-Dimethylformamide (DMF) | C3H7NO |
| (S)-N-(benzylprolyl)-2-aminobenzophenone | C25H24N2O2 |
| Oxazolidinone | C3H5NO2 |
| 1,1'-Binaphthyl phosphoric acid | C20H15O4P |
| Palladium | Pd |
Transition-Metal Catalysis (e.g., Chiral Ni(II) Complexes)
A powerful strategy for the asymmetric synthesis of α-amino acids, including their fluorinated derivatives, involves the use of chiral nickel(II) complexes. researchgate.netwikipedia.org This method typically utilizes a Schiff base formed from glycine and a chiral ligand, which coordinates to a Ni(II) center to create a square-planar complex. This complex serves as a chiral glycine equivalent.
The core of this methodology is the diastereoselective alkylation of the nucleophilic glycine anion within the chiral complex. The chirality of the ligand effectively controls the facial selectivity of the incoming electrophile. For the synthesis of fluorinated amino acids, fluorinated alkylating agents are employed. acs.orgwikipedia.org Recent work has demonstrated the utility of this approach for synthesizing a variety of fluorinated amino acids on a gram scale with high enantiomeric purity. acs.orgwikipedia.org For instance, the alkylation of a chiral Ni(II) complex with fluorinated alkyl iodides, followed by hydrolysis of the resulting complex, yields the desired enantiopure fluorinated amino acids. researchgate.netacs.org This method's strength lies in its potential for large-scale synthesis and the high diastereoselectivity achieved, often exceeding 94% de. wikipedia.org
Table 1: Asymmetric Synthesis of Fluorinated Amino Acids via Chiral Ni(II) Complexes
| Fluorinated Amino Acid Synthesized | Yield | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Trifluoroethylglycine (TfeGly) | Good | >94% ee | acs.org |
| Various fluorinated derivatives | Up to 78% (for alkylated complex) | >99% de | researchgate.net |
Catalytic Enantioselective Hydrogenation of Fluorinated Iminoesters
Catalytic asymmetric hydrogenation represents a highly efficient method for preparing chiral amines and their derivatives. This approach has been successfully applied to the synthesis of chiral α-fluoro-α-amino acids starting from α-fluorinated iminoesters. asianpubs.orgmdpi.comresearchgate.net A key breakthrough in this area was the development of a palladium-catalyzed system. asianpubs.orgmdpi.com
Specifically, a catalyst system composed of palladium(II) trifluoroacetate (B77799) and a chiral bisphosphine ligand, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), has proven effective for the asymmetric hydrogenation of α-fluorinated iminoesters. asianpubs.orgmdpi.comresearchgate.net A crucial factor for achieving high enantioselectivity is the choice of solvent. The use of fluorinated alcohols, particularly 2,2,2-trifluoroethanol (B45653) (TFE), dramatically improves both the chemical yield and the enantiomeric excess (ee) of the resulting β-fluorinated α-amino esters. asianpubs.orgresearchgate.net This enhancement is attributed to the unique properties of fluorinated solvents, which can weakly coordinate to the palladium catalyst, facilitating the coordination of the less-reactive fluorinated imine substrate. asianpubs.org Enantioselectivities of up to 91% ee have been reported using this method. mdpi.comresearchgate.net
Table 2: Pd-Catalyzed Asymmetric Hydrogenation of an α-Fluorinated Iminoester
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|
| Toluene | 49 | 55 | researchgate.net |
| CH2Cl2 | 53 | 66 | researchgate.net |
| 2,2,2-Trifluoroethanol (TFE) | 85 | 89 | researchgate.net |
| TFE with LiI | 88 | 91 | researchgate.net |
Synthesis from Fluorinated Starting Materials
Transformations of Fluorinated Imines
The use of pre-fluorinated imines is a direct route to α-fluoro-α-amino acids. These substrates already contain the crucial C-F bond, and the synthetic challenge lies in the stereoselective addition of a nucleophile or transformation of the imine moiety. acs.orglibretexts.org Various methods have been developed, including asymmetric additions to the C=N double bond and biomimetic approaches. acs.orglibretexts.org
For example, organocatalyzed 1,3-proton shifts of β,β-difluoro-α-imine amides, catalyzed by chiral quinine (B1679958) derivatives, have been shown to produce β,β-difluoro-α-amino amides in good yields and high enantioselectivities. acs.org Another strategy involves the asymmetric addition of nucleophiles to N-sulfinyl imines. The chiral sulfinyl group acts as an auxiliary, directing the stereochemical outcome of the addition of carbon nucleophiles to fluorine-containing imines. libretexts.org Furthermore, asymmetric Strecker reactions, which involve the addition of a cyanide source to an imine, have been employed for the synthesis of α-fluoro amino acids. youtube.com These methods benefit from the direct installation of the amino and carboxylate (or a precursor) functionalities in a stereocontrolled manner.
Exploitation of Pre-functionalized Fluorinated Building Blocks
An alternative to installing the fluorine atom during the synthesis is to begin with readily available, pre-functionalized fluorinated building blocks. youtube.comstudylib.net This approach leverages the commercial availability of simple fluorinated molecules, which can be elaborated into more complex structures like amino acids. acs.orgorganic-chemistry.org Strategies can involve either electrophilic or nucleophilic fluorination of precursors to generate these building blocks. studylib.net
One such method is halofluorination, where an alkene is treated with a halogen source and a fluoride source to generate a vicinal halofluoride. acs.orgorganic-chemistry.org These products can then undergo further transformations. Another important class of building blocks are those derived from trifluoro pyruvates, which can be converted into a diverse range of α-trifluoromethyl-α-amino acids through reactions with highly functionalized imines. youtube.com This building block approach is versatile, as the choice of the initial fluorinated synthon dictates the type of fluorinated amino acid that can be produced.
Enzymatic and Biocatalytic Routes to Chiral Fluoroamino Acids
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. acsgcipr.orgmasterorganicchemistry.com Enzymes operate under mild conditions of temperature and pressure and can exhibit exceptional levels of enantioselectivity and regioselectivity. acsgcipr.org These advantages have been harnessed for the production of chiral fluoroamino acids. acs.orgacsgcipr.org
One common biocatalytic strategy is the kinetic resolution of a racemic mixture of a fluoroamino acid derivative. For instance, enzymes like lipases can selectively hydrolyze one enantiomer of a racemic β-fluoroalkyl-β-amino ester, allowing for the separation of the unreacted enantiomer and the hydrolyzed product. acs.org Another powerful enzymatic method is reductive amination. Amino acid dehydrogenases can catalyze the reductive amination of α-keto acids to furnish chiral α-amino acids with very high enantioselectivity. acsgcipr.org This process, often coupled with an enzymatic cofactor regeneration system, is an efficient method for preparing chiral amino acids, including those with fluorine substituents.
Synthetic Strategies for Introducing the p-Tolylamino Moiety
The introduction of an N-aryl group, such as the p-tolylamino moiety, is a key step in the synthesis of the target compound and its analogues. Several methods exist for the formation of C-N bonds to an aromatic ring. wikipedia.org
The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. wikipedia.orglibretexts.org This reaction is known for its broad substrate scope and functional group tolerance, making it a powerful tool for N-arylation. wikipedia.orgacs.org For the synthesis of N-aryl amino acids, this reaction can be performed by coupling an amino acid ester with an appropriate aryl halide, such as 4-bromotoluene (B49008) or 4-iodotoluene, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. acs.org
Another classical method is nucleophilic aromatic substitution (SNAr). wikipedia.orgresearchgate.net This reaction is effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to a good leaving group (like a halide). wikipedia.org p-Toluidine (B81030) can act as the nucleophile, displacing the leaving group on a suitable α-halo-acetic acid derivative. studylib.net Metal-free versions of N-arylation have also been developed, such as reacting an amino acid with a substituted fluorobenzene (B45895) under basic conditions. researchgate.netmdpi.com
Reductive amination is another viable strategy, involving the reaction of an amine (p-toluidine) with a ketone or aldehyde. acs.orgnih.gov In the context of α-amino acid synthesis, this would typically involve reacting p-toluidine with an α-keto acid, followed by reduction of the resulting imine to yield the N-aryl amino acid.
Methods for N-Arylation in Stereoselective Conditions
The introduction of an aryl group, such as the p-tolyl group, onto the nitrogen atom of an α-fluoro-α-amino acid precursor is a critical step in the synthesis of compounds like this compound. This transformation must be achieved under conditions that preserve the stereochemical integrity of the α-chiral center. The two most prominent methods for C-N bond formation in this context are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
The Ullmann condensation is a classic method for N-arylation that has seen significant advancements through the use of ligands to modulate the reactivity of the copper catalyst. nih.govnih.gov Traditional conditions often required harsh reaction temperatures, which can be detrimental to the stereochemical purity of sensitive substrates like α-fluoro-α-amino acids. nih.gov However, the development of ligand-accelerated copper-catalyzed N-arylation has enabled these reactions to proceed under milder conditions. For instance, amino acids themselves have been shown to act as ligands, promoting the coupling of aryl halides with α-amino acids at significantly lower temperatures (80-90 °C). nih.gov L-proline, in particular, has emerged as an effective ligand for the coupling of aryl halides with various amines. nih.gov
The Buchwald-Hartwig amination represents a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.govescholarship.org This method generally offers milder reaction conditions and broader substrate scope compared to the traditional Ullmann reaction. The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination, influencing both the catalytic activity and the stereoselectivity of the reaction. For the N-arylation of fluoroalkylamines, the use of a weaker base such as potassium phenoxide (KOPh) in conjunction with a specific palladium precatalyst system, like one derived from AdBippyPhos and [Pd(allyl)Cl]₂, has been shown to be effective in producing fluorinated anilines in high yield while minimizing side reactions. escholarship.org
Another approach for N-arylation involves the use of diaryliodonium salts as the arylating agent in a transition-metal-free process, which can be advantageous for avoiding potential metal contamination of the final product. chemrxiv.org
Below is a table summarizing various N-arylation methods applicable to the synthesis of N-aryl-α-amino acid derivatives.
| Method | Catalyst/Reagent | Arylating Agent | Amine Substrate | Key Features | Reference |
|---|---|---|---|---|---|
| Ullmann Condensation | CuI / L-proline | Aryl halide | α-Amino acid | Milder conditions (40-90 °C) compared to traditional Ullmann. nih.gov | nih.gov |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / X-Phos | Aryl triflate | Benzophenone imine | Effective for C(sp²)-N coupling on complex molecules. nih.gov | nih.gov |
| Buchwald-Hartwig Amination | [Pd(allyl)Cl]₂ / AdBippyPhos | Aryl bromide/chloride | Fluoroalkylamine | Utilizes a weak base (KOPh) to avoid decomposition of sensitive products. escholarship.org | escholarship.org |
| Transition-Metal-Free N-Arylation | Diaryliodonium salt | Diaryliodonium salt | Amino acid ester | Avoids transition metal catalysts, offering high chemoselectivity. chemrxiv.org | chemrxiv.org |
| Copper-Catalyzed N-Arylation | Cu(OAc)₂ | p-Tolylboronic acid | α-Amino ester | Proceeds at room temperature with minimal racemization. researchgate.net | researchgate.net |
Stereocontrol during Formation of the α-Amino Center
The establishment of the stereochemistry at the α-carbon bearing both a fluorine and a nitrogen atom is the cornerstone of synthesizing enantiomerically pure α-fluoro-α-amino acids. Several strategies have been developed to achieve this, primarily involving the diastereoselective or enantioselective introduction of either the fluorine atom or the amino group.
One common approach involves the diastereoselective fluorination of a chiral, non-racemic precursor. For instance, chiral enamides can undergo highly π-facial selective and regioselective fluorination with electrophilic fluorinating reagents like Selectfluor™. The resulting β-fluoro-iminium cation intermediate can be trapped and further processed to yield chiral α-fluoro-imides with high selectivity. rsc.org
Alternatively, the asymmetric amination of an α-fluoro carbonyl compound can be employed. The diastereoselective addition of metal α-fluoroenolates to N-tert-butylsulfinyl imines provides a direct route to α-fluoro-β-amino acids. The stereochemical outcome of this reaction is influenced by the nature of the metal enolate and the reaction conditions, with evidence suggesting the involvement of an open transition state. nih.gov
The use of chiral auxiliaries is another powerful strategy. Chiral Ni(II) complexes of Schiff bases derived from a chiral amino acid (like proline) and a glycine or alanine (B10760859) derivative can be deprotonated and subsequently alkylated with fluorinated electrophiles. The chiral ligand on the nickel complex directs the approach of the electrophile, leading to high diastereoselectivity. The desired fluorinated amino acid can then be obtained after hydrolysis and removal of the chiral auxiliary. beilstein-journals.orgnih.gov
A rapid and selective synthesis of α,α-fluorohalo esters from ynol ethers provides versatile precursors for α-monofluoro-α-amino acids. rsc.org These precursors can then undergo nucleophilic substitution with an amine, where the stereochemistry can be controlled by the choice of chiral nucleophile or catalyst.
The following table details various methods for achieving stereocontrol in the synthesis of chiral α-fluoro-α-amino acids.
| Method | Key Reagent/Catalyst | Substrate | Product | Stereochemical Outcome | Reference |
|---|---|---|---|---|---|
| Diastereoselective Fluorination | Selectfluor™ | Chiral enamide | α-Fluoro-imide | High π-facial selectivity. rsc.org | rsc.org |
| Diastereoselective Addition | N-tert-Butylsulfinyl imine | Metal α-fluoroenolate | α-Fluoro-β-amino acid | High diastereoselectivity via a proposed open transition state. nih.gov | nih.gov |
| Chiral Auxiliary-Directed Alkylation | Chiral Ni(II) complex | Fluorinated alkyl halide | Fluorinated α-amino acid | Excellent enantiomeric purities (>94% ee). chemrxiv.orgbeilstein-journals.org | chemrxiv.orgbeilstein-journals.org |
| Asymmetric Strecker Synthesis | Chiral amine (e.g., (S)-α-methylbenzylamine) | Ketone | α-Amino nitrile | Diastereoselective addition of cyanide. nih.gov | nih.gov |
| Enantioselective N-H Insertion | Dirhodium(II) carboxylate / Chiral spiro phosphoric acid | Vinyldiazoacetate | α-Alkenyl α-amino acid derivative | Excellent enantioselectivity (83-98% ee). rsc.org | rsc.org |
Structural and Conformational Studies of Fluorinated Amino Acids in Peptidic Systems
Strategies for Incorporating (S)-2-Fluoro-2-(p-tolylamino)acetic Acid into Peptides and Peptidomimetics
The incorporation of this compound, an N-substituted α-fluoro glycine (B1666218) derivative, into peptide chains presents unique challenges due to the steric hindrance of the p-tolyl group and the electronic-withdrawing nature of the α-fluorine atom. These characteristics can deactivate the amino group, making standard peptide coupling conditions less efficient.
Solid-Phase Peptide Synthesis (SPPS): The primary method for incorporating such modified amino acids is solid-phase peptide synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. For N-substituted amino acids like this compound, the "sub-monomer" approach within SPPS is often employed. This involves a two-step cycle for each residue addition: an acylation step with a haloacetic acid (e.g., bromoacetic acid), followed by a nucleophilic substitution with the desired amine (in this case, p-toluidine). This method circumvents the difficulty of coupling a pre-formed, sterically hindered, and electronically deactivated N-substituted amino acid.
Coupling Reagents: The choice of coupling reagent is critical to overcome the reduced nucleophilicity of the N-substituted amine. More potent coupling reagents are often required. While standard carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can be used, more powerful uronium- or phosphonium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) generally provide higher yields and faster reaction times.
Peptidomimetics: Beyond traditional peptides, this compound can be incorporated into peptidomimetics, which are molecules that mimic the structure and function of peptides but with modified backbones. One such class of peptidomimetics is peptoids (N-substituted glycine oligomers), where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. nih.govnih.gov The synthesis of peptoids is well-suited for incorporating N-substituted glycines and provides a versatile platform for exploring the structural and functional consequences of including residues like this compound. nih.govnih.gov
Influence of Fluorine on Peptide Backbone Conformation and Secondary Structures
The introduction of a fluorine atom at the α-carbon of an amino acid residue can significantly influence the local and global conformation of a peptide. This is due to the unique stereoelectronic effects of fluorine, including its high electronegativity and the ability of the C-F bond to participate in non-covalent interactions.
The presence of the α-fluoro substituent is known to alter the torsional angles of the peptide backbone, namely phi (φ) and psi (ψ). The strong electron-withdrawing nature of fluorine can affect the planarity of the amide bond and introduce a preference for specific rotameric states. This can lead to a higher propensity for either extended conformations, such as β-sheets, or folded structures like β-turns and helices, depending on the surrounding sequence and solvent environment.
In the context of N-substituted amino acids, the absence of the N-H proton removes the possibility of hydrogen bonding at that position, which is a key element in the formation of classical secondary structures like α-helices and β-sheets. However, the conformational constraints imposed by the α-fluorine and the N-aryl group can still induce ordered structures. For instance, the steric bulk of the p-tolyl group can force the peptide backbone into specific orientations, while the electronic effects of the fluorine atom can stabilize certain conformations through dipolar interactions.
Steric and Electronic Effects of the α-Fluorine and p-Tolylamino Group on Peptide Architecture
The combination of an α-fluorine atom and a p-tolylamino group at the same residue creates a unique interplay of steric and electronic effects that profoundly impacts the local peptide architecture.
Steric Effects: The p-tolyl group is sterically demanding. Its presence on the backbone nitrogen restricts the rotational freedom around the N-Cα bond (φ angle). This steric hindrance can prevent the adoption of certain conformations that would be accessible to smaller, non-substituted amino acids. The tolyl group can also engage in van der Waals interactions with neighboring residues, further influencing the local structure.
Electronic Effects:
α-Fluorine: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. This can decrease the basicity of the backbone nitrogen and influence the polarity of the adjacent amide bonds. The C-F bond itself is highly polar and can participate in dipole-dipole interactions and potentially weak hydrogen bonds with suitable donors.
p-Tolylamino Group: The tolyl group, being an aromatic system, can participate in π-π stacking interactions with other aromatic residues in the peptide sequence. The methyl group on the phenyl ring is weakly electron-donating, which can modulate the electronic properties of the aromatic ring and its potential for interaction. The nitrogen atom's lone pair can be partially delocalized into the aromatic ring, affecting its nucleophilicity and the rotational barrier of the N-aryl bond.
The interplay of these effects can lead to well-defined local geometries. For example, the steric bulk of the p-tolyl group might favor a trans conformation of the preceding peptide bond, while the electronic interactions of the fluorine atom could stabilize specific turn-like structures.
Hydrophobicity Profiles of Fluorinated Amino Acid Residues and Their Impact on Peptide Properties
The hydrophobicity of amino acid residues is a critical determinant of peptide and protein folding, stability, and interaction with biological membranes. The introduction of fluorine can significantly alter the hydrophobicity of an amino acid residue.
To quantify and compare the hydrophobicity of different amino acid residues, experimental and computational methods are used. A common experimental measure is the partition coefficient between octanol (B41247) and water (log P), while chromatographic methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC), provide retention times that correlate with hydrophobicity.
Below is a table illustrating the predicted hydrophobicity (logP) of related compounds to provide a comparative context for the hydrophobicity of this compound.
| Compound Name | Structure | Predicted LogP |
| Glycine | -3.21 | |
| Phenylalanine | 1.45 | |
| N-Phenylglycine | 1.15 | |
| (S)-2-Fluoro-2-phenylacetic acid | 1.73 | |
| This compound | ~2.5 (Estimated) |
Applications and Role in Chemical Biology Research
Utilization as Spectroscopic Probes (e.g., 19F NMR)
The fluorine-19 (¹⁹F) isotope is an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. Its 100% natural abundance and high sensitivity make it a powerful probe for studying molecular environments. When (S)-2-Fluoro-2-(p-tolylamino)acetic acid is incorporated into a larger molecule, the ¹⁹F NMR chemical shift provides detailed information about its local surroundings. This technique is particularly useful for detecting subtle conformational changes in proteins and other biomolecules upon ligand binding or other interactions.
Tools for Conformational Analysis of Biomolecules
The introduction of fluorine can significantly influence the preferred conformation of a molecule. The steric and electronic effects of the fluorine atom in this compound can be leveraged to stabilize specific secondary structures within peptides. This conformational restriction is a valuable tool for studying structure-activity relationships, allowing researchers to design peptides with predefined shapes to better understand their biological functions.
Mechanistic Investigations of Enzyme-Substrate Interactions and Enzyme Inhibition by Fluorinated Compounds
Fluorinated compounds are crucial for elucidating the mechanisms of enzyme action. By replacing a hydrogen atom with fluorine in a substrate analog, researchers can probe the electronic and steric requirements of an enzyme's active site. The high electronegativity of fluorine can alter the reactivity of the substrate, providing insights into the catalytic mechanism.
The unique properties of fluorine are strategically employed in the design of potent and selective enzyme inhibitors. Key principles include:
Electronic Effects : The strong electron-withdrawing nature of fluorine can enhance binding affinity. Fluorine can participate in favorable interactions with the enzyme's active site, including hydrogen bonds and other electrostatic interactions.
Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. Incorporating fluorine at a metabolically vulnerable position can increase the biological half-life of a drug.
Conformational Control : As mentioned earlier, fluorine can be used to lock a molecule into a specific conformation that is optimal for binding to the enzyme's active site.
Examination of Proteolytic Stability of Peptides Containing Fluorinated Amino Acids
A major hurdle in developing peptide-based drugs is their rapid degradation by proteases. The incorporation of fluorinated amino acids, such as analogs of this compound, can significantly enhance the stability of peptides against proteolytic cleavage. The fluorine atom can sterically block the approach of the protease or electronically deactivate the peptide bond, making it less susceptible to hydrolysis. This increased stability can lead to more effective and longer-lasting peptide therapeutics.
| Enzyme | Effect of Fluorinated Amino Acid Incorporation on Stability | Reference |
| Elastase | Increased resistance to degradation | |
| Chymotrypsin | Increased resistance to degradation | |
| Pepsin | Increased resistance to degradation |
Role in Mimicking Natural Peptide-Receptor Interactions in a Chemical Biology Context
Fluorinated amino acids are valuable tools for creating peptidomimetics—molecules that mimic the structure and function of natural peptides. By influencing the peptide's conformation, fluorine can help to create molecules that bind more tightly and specifically to their target receptors. This approach is instrumental in designing novel agonists and antagonists for a wide range of biological targets and for dissecting the intricate details of peptide-receptor interactions.
Chiral Recognition Studies of Fluorinated Amino Acids using Macrocyclic Receptors
Understanding how molecules recognize each other's chirality is a fundamental aspect of biology. Synthetic macrocyclic receptors, such as cyclodextrins, are often used as models to study these interactions. The inclusion of fluorinated chiral amino acids in these studies allows researchers to probe the specific role of fluorine in chiral recognition. For instance, studies with N-protected-α-trifluoromethyl alanines have demonstrated that the trifluoromethyl group can engage in specific interactions within the receptor, leading to enantioselective binding. These investigations provide crucial insights into the non-covalent forces that govern molecular recognition.
Advanced Research Directions and Emerging Methodologies
Development of Next-Generation Asymmetric Fluorination Reagents and Catalysts
The synthesis of enantiomerically pure α-fluoroamino acids hinges on the availability of effective and selective fluorinating agents and chiral catalysts. Early methods often required harsh conditions, but the field has rapidly evolved.
Modern electrophilic fluorinating agents, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), are now widely used due to their stability, operational simplicity, and broad applicability. rsc.org These reagents have proven effective in various metal-catalyzed and organocatalytic fluorination processes. rsc.org
The development of sophisticated catalyst systems has been crucial for achieving high enantioselectivity. nih.gov Key advancements include:
Transition Metal Catalysis : The earliest breakthroughs in catalytic asymmetric fluorination utilized transition metal enolates, which create a rigid chiral environment. nih.govnih.gov For instance, nickel(II)-BINAP complexes have been successfully used for the direct asymmetric fluorination of α-aryl acetic acid derivatives. nih.govnih.gov
Organocatalysis : This area has seen significant growth, with catalysts like primary amines derived from β,β-diaryl serine and planar chiral isothioureas enabling highly enantioselective α-fluorination of carbonyl compounds and carboxylic acids, respectively. rsc.org Chiral anion phase-transfer catalysis has also emerged as a highly efficient strategy. nih.gov
Chiral N-F Reagents : Another approach involves the use of chiral fluorinating reagents derived from cinchona alkaloids, which can deliver fluorine enantioselectively to a substrate. researchgate.net
These next-generation systems offer milder reaction conditions and higher stereocontrol, paving the way for the efficient and selective synthesis of specific targets like (S)-2-Fluoro-2-(p-tolylamino)acetic acid.
Table 1: Comparison of Modern Asymmetric Fluorination Strategies
| Strategy | Catalyst/Reagent Type | Common Fluorinating Agent | Key Advantages |
| Transition Metal Catalysis | Chiral Ni(II), Pd(II), Cu(II) complexes | NFSI, Selectfluor | High reactivity, applicable to less acidic substrates. nih.govnih.gov |
| Organocatalysis | Chiral primary amines, isothioureas, phase-transfer catalysts | Selectfluor, NFSI | Metal-free, mild conditions, high enantioselectivity. rsc.orgnih.gov |
| Chiral Reagents | Cinchona alkaloid-derived N-F reagents | N/A (Reagent is chiral) | Stoichiometric control over stereochemistry. researchgate.net |
Strategies for Gram-Scale and Industrial-Scale Asymmetric Synthesis of Chiral Fluoroamino Acids
While numerous methods exist for lab-scale synthesis, producing chiral fluoroamino acids on a gram-scale or larger remains a significant challenge. rsc.orgchemrxiv.org A uniform approach using common starting materials is highly desirable for scalability. rsc.orgrsc.org A notable strategy for the gram-scale synthesis of a diverse range of fluorinated amino acids involves the use of chiral Ni(II) complexes. rsc.orgchemrxiv.orgrsc.org This method allows for the synthesis of products in enantiopure form (>94% ee) and has been successfully applied to produce Fmoc-protected fluorinated amino acids on a gram scale. rsc.org
For industrial-scale production, asymmetric hydrogenation is a mature and widely adopted technology in the pharmaceutical and fine chemical industries. acs.org The manufacture of metal-containing precatalysts (often based on rhodium and ruthenium) on a multi-kilogram scale is well-established. acs.org Applying the principles of asymmetric hydrogenation and other robust catalytic processes to suitable precursors of this compound will be essential for its commercial viability.
Advanced Computational Studies on the Molecular Dynamics and Interactions of Fluorinated Amino Acids
Computational methods are indispensable for understanding the subtle effects of fluorination on molecular properties. mdpi.com Molecular dynamics (MD) simulations, in particular, provide atomic-level insights into the behavior of fluorinated amino acids within larger systems like peptides and proteins. scispace.comprinceton.edu
A significant challenge has been the development of accurate force fields that can model the unique behavior of the carbon-fluorine bond. mdpi.com Recent work has led to the development of specific parameter sets for fluorinated aromatic amino acids, such as those for the AMBER ff15ipq protein force field. mdpi.comscispace.comprinceton.edu These parameters enable more accurate MD simulations of fluorinated proteins, helping to predict their structure, dynamics, and interactions. scispace.comprinceton.edu
For a compound like this compound, MD simulations could be used to:
Predict its conformational preferences.
Study its interactions with water molecules and biological targets. mdpi.com
Understand how it might alter the structure and stability of a peptide sequence into which it is incorporated.
Elucidate the molecular mechanisms of fluorinase enzymes, which could inspire the design of novel biocatalysts for its synthesis. enamine.netrsc.org
Integration of Continuous Flow Chemistry in the Synthesis of Chiral Fluoroamino Acids
Continuous flow chemistry is gaining significant interest for the production of fine chemicals and pharmaceuticals due to its advantages over traditional batch processing. acs.orgnih.gov These systems offer superior control over reaction parameters like temperature, pressure, and mixing, leading to improved consistency, safety, and scalability. nih.govnih.gov
For the synthesis of chiral molecules, continuous flow processes can offer lower catalyst loading, shorter reaction times, and higher selectivities. acs.org Key applications relevant to the synthesis of this compound include:
Asymmetric Catalysis : Both homogeneous and immobilized chiral catalysts can be used in fixed-bed flow reactors, allowing for easy separation and reuse of expensive catalysts. acs.org
Integrated Work-up : Continuous flow systems can be designed to include integrated liquid-liquid extraction, purification, and crystallization steps, telescoping a multi-step batch process into a single, efficient flow.
Gas-Liquid Reactions : Asymmetric hydrogenations and other reactions involving gases can be performed more efficiently and safely in continuous flow reactors. acs.org
The application of continuous flow technology could significantly streamline the synthesis of this compound, making the process more sustainable and cost-effective.
Exploration of this compound in Supramolecular Chemistry and Advanced Materials Research
The unique properties of fluorinated amino acids make them attractive building blocks for supramolecular chemistry and the engineering of advanced materials. researchgate.net Fluorination can be used as a tool to control the self-assembly of amino acids and peptides into well-defined nanostructures. rsc.org
The introduction of fluorine can influence non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which drive the self-assembly process. rsc.org Research has shown that incorporating fluorinated amino acids into peptides can lead to the formation of novel biomaterials with specific functions:
Hydrogels : Amphiphilic peptides containing fluorinated amino acids can self-assemble into fibrils that form stable hydrogels, with the degree of fluorination affecting the material's properties. rsc.orgchemrxiv.orgrsc.org
Nanotubes : Fluorinated sugar amino acid-derived cyclic peptides have been shown to self-assemble into nanotubular structures that can act as transmembrane anion transporters. mdpi.com
Antifouling Coatings : Self-assembling peptides featuring fluorinated residues can create hydrophobic surfaces that resist the adhesion of proteins and bacteria.
Incorporating this compound into peptide sequences could offer a powerful method to engineer novel bio-inspired materials. The interplay between the chiral center, the fluorine atom, and the aromatic tolyl group could direct unique self-assembly pathways, leading to materials with tailored functions for biomedical or materials science applications. nih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic routes for enantioselective synthesis of (S)-2-Fluoro-2-(p-tolylamino)acetic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves asymmetric fluorination or resolution of racemic mixtures. One approach uses chiral auxiliaries or catalysts to introduce the (S)-configuration. For example, fluoromalonate derivatives can undergo nucleophilic substitution with p-toluidine under controlled pH and temperature (e.g., 0–5°C in THF) to preserve stereochemistry . Yield optimization requires precise stoichiometry of fluorinating agents (e.g., Selectfluor) and monitoring reaction progress via HPLC. Post-synthesis purification via recrystallization or chiral column chromatography ensures enantiopurity >98% .
Q. How can the stereochemical integrity of this compound be confirmed experimentally?
- Methodological Answer : Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak IC) is standard for enantiomeric excess (ee) determination. Nuclear Overhauser Effect (NOE) NMR spectroscopy can resolve spatial arrangements of the fluorine and p-tolyl groups. X-ray crystallography provides definitive proof of absolute configuration, particularly when heavy atoms (e.g., bromine) are introduced as derivatives .
Q. What preliminary biological screening assays are recommended to evaluate this compound’s therapeutic potential?
- Methodological Answer : Initial screens include:
- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or microsomal prostaglandin E synthase-1 (mPGES-1) using fluorogenic substrates .
- Cellular viability assays : Assess cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT or ATP-luminescence assays.
- Binding affinity studies : Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins like albumin or receptors .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro enzyme inhibition data and in vivo efficacy for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor pharmacokinetics (PK). Strategies include:
- Metabolite identification : Use LC-MS/MS to track degradation products in plasma or liver microsomes .
- PK/PD modeling : Correlate plasma concentration-time profiles (Cmax, AUC) with target engagement using radiolabeled analogs.
- Prodrug design : Modify the carboxylic acid group to esters or amides to enhance bioavailability .
Q. What strategies enhance the compound’s selectivity for specific biological targets (e.g., mPGES-1 over COX-2)?
- Methodological Answer : Computational methods guide structural optimization:
- Molecular docking : Compare binding poses in mPGES-1 (PDB: 5LTR) vs. COX-2 (PDB: 3NT1) to identify key interactions (e.g., hydrogen bonds with Arg126 in mPGES-1) .
- SAR studies : Introduce substituents (e.g., methyl, halogens) on the p-tolyl ring to sterically block off-target binding. Fluorine’s electronegativity can modulate electron density at the active site .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
- Methodological Answer : Stability studies under ICH guidelines (25°C/60% RH) show:
- Optimal solvents : Aqueous buffers (pH 6–7) or DMSO at −20°C minimize hydrolysis of the fluoroacetate moiety.
- Degradation pathways : Accelerated stability testing (40°C/75% RH) identifies primary degradation via defluorination, detectable by ¹⁹F NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
